Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which includes a spiro[2.5]octane ring system.
Preparation Methods
The synthesis of Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohols.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: Similar in structure but with a propyl group instead of a methyl group.
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: Contains additional methyl groups on the spirocyclic ring.
Methyl 1-oxaspiro[2.5]octane-2-carboxylate: Lacks the chlorine and methyl substituents, making it less reactive.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-7-3-5-9(6-4-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
MTELQWNFNSLJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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